1,1,1-Trifluoro-3-(6-methylpiperidin-2-yl)propan-2-one
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Overview
Description
1,1,1-Trifluoro-3-(6-methylpiperidin-2-yl)propan-2-one is a fluorinated organic compound with the molecular formula C9H14F3NO and a molecular weight of 209.21 g/mol . This compound is characterized by the presence of a trifluoromethyl group and a piperidine ring, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-(6-methylpiperidin-2-yl)propan-2-one typically involves the reaction of 6-methylpiperidine with a trifluoromethyl ketone precursor under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation, crystallization, and chromatography is common to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-(6-methylpiperidin-2-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1,1,1-Trifluoro-3-(6-methylpiperidin-2-yl)propan-2-one has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-(6-methylpiperidin-2-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors effectively. The piperidine ring contributes to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-3-(4-methylpiperidin-1-yl)propan-2-ol: Similar structure but with an alcohol group instead of a ketone.
1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-one: Contains a pyridine ring instead of a piperidine ring.
1,1,1-Trifluoropropan-2-yl)hydrazine hydrochloride: Different functional group and application.
Uniqueness
1,1,1-Trifluoro-3-(6-methylpiperidin-2-yl)propan-2-one is unique due to its specific combination of a trifluoromethyl group and a piperidine ring, which imparts distinct chemical and biological properties. This combination enhances its utility in various applications, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C9H14F3NO |
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Molecular Weight |
209.21 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-(6-methylpiperidin-2-yl)propan-2-one |
InChI |
InChI=1S/C9H14F3NO/c1-6-3-2-4-7(13-6)5-8(14)9(10,11)12/h6-7,13H,2-5H2,1H3 |
InChI Key |
SDAGMUBYCAHXRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1)CC(=O)C(F)(F)F |
Origin of Product |
United States |
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